molecular formula C₂₃H₂₅D₇O₃S B1151997 7α-Thiomethyl Spironolactone-d7 (Major)

7α-Thiomethyl Spironolactone-d7 (Major)

Cat. No.: B1151997
M. Wt: 395.61
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Spironolactone (B1682167) Metabolites in Research

Spironolactone is recognized as a prodrug, meaning its therapeutic effects are largely attributable to its metabolic byproducts rather than the parent compound itself, which has a very short biological half-life of about 1.4 hours. wikipedia.orgpfizermedical.com Consequently, understanding the profile and activity of its metabolites is crucial for a comprehensive grasp of its pharmacological action. wikipedia.org Spironolactone is extensively and rapidly metabolized into several active compounds. pfizermedical.comdrugbank.com

The primary active metabolites include sulfur-containing compounds and canrenone (B1668266). wikipedia.orgwikipedia.org Among the most significant of these is 7α-thiomethylspironolactone (7α-TMS), which is considered a major active metabolite. wikipedia.orgcaymanchem.com Research has shown that 7α-TMS, along with canrenone, is responsible for the majority of spironolactone's therapeutic activity. wikipedia.orgnih.gov Specifically, 7α-TMS is estimated to account for approximately 80% of the potassium-sparing diuretic effect of spironolactone. wikipedia.org

Table 1: Key Active Metabolites of Spironolactone and their Half-Lives

Metabolite Mean Half-Life (hours)
Spironolactone (Parent Drug) 1.4 pfizermedical.com
7α-Thiomethylspironolactone (TMS) 13.8 pfizermedical.comresearchgate.net
6β-Hydroxy-7α-thiomethylspironolactone (HTMS) 15.0 pfizermedical.comresearchgate.net
Canrenone 16.5 pfizermedical.comresearchgate.net

Rationale for Stable Isotope Labeling in Pharmaceutical and Biochemical Studies

Stable isotope labeling is a technique where non-radioactive isotopes are incorporated into molecules to act as tracers. metsol.com This method has become indispensable in drug discovery and development for understanding a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govacs.org The use of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows researchers to track molecules through complex biological systems without the risks associated with radioactive isotopes. metsol.comacs.org

In quantitative analysis, particularly when using highly sensitive techniques like mass spectrometry (MS) coupled with separation methods like liquid chromatography (LC-MS), stable isotope-labeled compounds are considered the gold standard for internal standards. nih.govscioninstruments.comnih.gov An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to a sample before analysis. aptochem.com

The rationale for using a stable isotope-labeled version of the analyte as an internal standard is compelling:

Accuracy and Precision: It co-elutes with the unlabeled analyte and exhibits nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer. scioninstruments.comaptochem.com This mimicry allows it to effectively compensate for variations in sample preparation and instrumental analysis, such as matrix effects where other compounds in a complex biological sample might suppress or enhance the analyte's signal. scioninstruments.comclearsynth.com

Reliable Quantification: By comparing the signal of the known amount of the labeled internal standard to the signal of the unlabeled analyte, researchers can accurately and reliably determine the concentration of the analyte in the sample. nih.govclearsynth.com

Metabolic Pathway Elucidation: Labeled compounds are also used to trace metabolic pathways, helping to identify and structure elucidate novel metabolites. nih.govacs.org

Deuterium is a frequently used stable isotope for labeling because of the abundance of hydrogen in organic molecules and the relative ease of synthesis. aptochem.comsimsonpharma.com

Overview of the Academic Research Landscape for Deuterated Steroids

The use of deuterated steroids is a well-established and critical practice in analytical and biomedical research. nih.gov Constructing deuterated molecules, including steroids, has been a significant focus of synthetic chemistry to meet the high demand for these compounds in medical research and drug metabolism studies. nih.gov

Deuterated steroids are primarily employed as internal standards in mass spectrometric methods for the precise quantification of endogenous or synthetic steroids and their metabolites in complex biological matrices like plasma and urine. nih.govsigmaaldrich.com The development of LC-MS/MS methods, which offer high sensitivity and specificity, has further solidified the importance of these labeled standards. sigmaaldrich.comsigmaaldrich.com

Key applications in the research landscape include:

Clinical Diagnostics: Analyzing steroid patterns is crucial for diagnosing various hormone-related disorders. sigmaaldrich.com LC-MS/MS methods using deuterated internal standards enable the rapid and simultaneous quantitation of multiple steroids. sigmaaldrich.com

Pharmacokinetic Studies: When studying steroid-based drugs, deuterated analogs are essential for tracking the drug and its metabolites in the body over time. nih.gov

Metabolism Studies: Researchers use deuterated steroids to investigate metabolic pathways and the biotransformation of steroid hormones. simsonpharma.comnih.gov

While deuterium labeling is widely used, researchers must consider potential challenges, such as the stability of the deuterium label, as exchange with protons can sometimes occur depending on the label's position within the molecule and the analytical conditions. sigmaaldrich.com Therefore, careful synthesis to place deuterium in stable, non-exchangeable positions is crucial. sigmaaldrich.com

Role of 7α-Thiomethyl Spironolactone-d7 (Major) as a Foundational Research Standard

Building on the principles outlined above, 7α-Thiomethyl Spironolactone-d7 (Major) serves a specific and vital role in contemporary research. It is the deuterium-labeled analog of 7α-thiomethylspironolactone, a major and pharmacologically active metabolite of spironolactone. medchemexpress.comscbt.com

The primary function of 7α-Thiomethyl Spironolactone-d7 is to act as an internal standard for the quantitative bioanalysis of 7α-thiomethylspironolactone. scbt.comlgcstandards.com Given that the metabolites, not the parent drug, are responsible for most of spironolactone's activity, accurately measuring their concentrations in biological fluids is essential for pharmacokinetic research. wikipedia.orgnih.gov

Using a deuterated standard like 7α-Thiomethyl Spironolactone-d7 in LC-MS/MS assays provides several advantages:

It ensures that the quantification of the active metabolite 7α-TMS is accurate and reproducible, correcting for variability during sample processing and analysis. scioninstruments.comaptochem.com

Its mass difference allows the mass spectrometer to easily distinguish it from the non-labeled metabolite, which is crucial for precise measurement. clearsynth.com

It improves the robustness of bioanalytical methods, which is essential for studies that may influence clinical understanding. aptochem.com

In essence, 7α-Thiomethyl Spironolactone-d7 (Major) is a foundational research tool that enables scientists to conduct high-quality, reliable studies on the metabolism and pharmacokinetics of spironolactone by providing a precise way to measure one of its most important active metabolites. nih.gov

Properties

Molecular Formula

C₂₃H₂₅D₇O₃S

Molecular Weight

395.61

Synonyms

17α-Hydroxy-7α-(methylthio)-3-oxo-pregn-4-ene-21-carboxylic Acid γ-Lactone-d7; _x000B_SC 26519-d7;  7α-Thiomethylspirolactone-d7;  7α-Thiomethyl-SL-d7; 

Origin of Product

United States

Biochemical Pathways and Enzymatic Formation of 7α Thiomethyl Spironolactone

Precursor Compounds and Initial Biotransformations of Spironolactone (B1682167)

Spironolactone serves as the initial precursor in a cascade that produces several active metabolites, including 7α-Thiomethyl Spironolactone. pfizermedical.comwikipedia.org The first critical transformation is the removal of the acetyl group from the C7α position of Spironolactone.

The metabolic journey begins with the deacetylation of Spironolactone at its C7α-thioacetyl group. This initial hydrolytic step removes the acetyl moiety, converting Spironolactone into a key intermediate metabolite, 7α-Thiospironolactone (also known as deacetylspironolactone). nih.govmedchemexpress.comwikipedia.org This reaction is a prerequisite for the subsequent S-methylation step. Studies using guinea pig hepatic and renal microsomes demonstrate that in the absence of the methyl donor S-adenosylmethionine (SAM), 7α-Thiospironolactone is the sole metabolite produced from Spironolactone. nih.govcapes.gov.br

The hydrolysis of the thioester bond in Spironolactone is catalyzed by carboxylesterases. nih.gov These enzymes are crucial for the metabolism of various drugs containing ester, amide, or thioester functional groups. nih.gov Carboxylesterases catalyze the addition of water to the ester group, which in the case of Spironolactone, cleaves the thioester bond to release the acetyl group and form the sulfhydryl group of 7α-Thiospironolactone. This enzymatic activity is found in both the microsomal and cytosolic fractions of various tissues, indicating a widespread capability for this initial metabolic step.

S-Methylation Pathway to 7α-Thiomethyl Spironolactone

Following deacetylation, the resulting sulfhydryl group on 7α-Thiospironolactone becomes the substrate for the second major enzymatic reaction: S-methylation.

The S-methylation of the reactive thiol group on 7α-Thiospironolactone is catalyzed by the enzyme Thiol S-Methyltransferase (TMT). nih.govwikipedia.org This reaction attaches a methyl group to the sulfur atom, yielding the final major metabolite, 7α-Thiomethyl Spironolactone. nih.gov Research has identified specific human TMTs, namely METTL7A (TMT1A) and METTL7B (TMT1B), as being responsible for methylating 7α-Thiospironolactone. nih.gov This enzymatic step is crucial as 7α-Thiomethyl Spironolactone is considered the primary mediator of the therapeutic effects of the parent drug. wikipedia.org

For Thiol S-Methyltransferase to catalyze the methylation reaction, it requires a methyl group donor. This role is filled by the essential cofactor S-Adenosylmethionine (SAM or AdoMet). nih.govnih.govnih.gov SAM provides the methyl group that is transferred to the thiol acceptor (7α-Thiospironolactone), producing 7α-Thiomethyl Spironolactone and S-Adenosylhomocysteine (SAH) as a byproduct. wikipedia.orgnih.gov Studies have shown that the maximal activity of the methyltransferase enzyme for this reaction is achieved with SAM concentrations in the range of 25-200 µM. nih.gov

Organ-Specific Metabolic Contributions to 7α-Thiomethyl Spironolactone Formation

The biotransformation of Spironolactone to 7α-Thiomethyl Spironolactone occurs in various tissues, but the liver and kidneys are the principal sites of its production. nih.govnih.gov There are, however, notable differences in the metabolic rates and metabolite profiles between organs.

In vitro studies using guinea pig microsomes have revealed that the liver possesses a higher capacity for this metabolic pathway compared to the kidneys. The initial rate of 7α-Thiospironolactone production from Spironolactone is greater in the liver. nih.gov Subsequently, the S-methylation of 7α-Thiospironolactone to 7α-Thiomethyl Spironolactone also occurs at a significantly higher rate in the liver—approximately three to four times greater than in the kidney. nih.gov Despite this difference in reaction velocity, the enzyme's affinity for the substrate (7α-Thiospironolactone), as indicated by the Michaelis constant (Km), is similar in both tissues, at around 30 µM. nih.gov

The metabolite profile can also differ by organ. In guinea pigs, 7α-Thiomethyl Spironolactone is the principal metabolite found in the kidneys, along with canrenone (B1668266). In contrast, the testes show substantial amounts of the parent compound Spironolactone and the intermediate 7α-Thiospironolactone, in addition to the methylated final product. This suggests that local tissue metabolism plays a significant role in the specific actions and effects of Spironolactone in different parts of the body.

Interactive Data Tables

Table 1: Enzymatic Steps in 7α-Thiomethyl Spironolactone Formation

StepPrecursorEnzymeProduct
1. DeacetylationSpironolactoneCarboxylesterase7α-Thiospironolactone
2. S-Methylation7α-ThiospironolactoneThiol S-Methyltransferase (TMT)7α-Thiomethyl Spironolactone

Table 2: Comparison of Metabolic Activity in Liver vs. Kidney

ParameterLiverKidneyReference
Rate of 7α-Thiospironolactone ProductionHigherLower nih.gov
Rate of 7α-Thiomethyl Spironolactone Formation3-4x HigherLower nih.gov
Michaelis Constant (Km) for Methylation~30 µM~30 µM nih.gov

Hepatic Microsomal Metabolism

The liver is a primary site for the metabolic conversion of spironolactone. nih.govnih.gov Hepatic microsomes rapidly transform spironolactone into 7α-thio-SL. nih.govcapes.gov.br This initial deacetylation step can be significantly stimulated by the presence of reduced glutathione (B108866) (GSH). scite.ai

In the subsequent step, the methylation of 7α-thio-SL to 7α-thiomethyl-SL is dependent on the presence of S-adenosylmethionine (SAM). nih.gov The rate of this methylation reaction is notably higher in the liver compared to the kidneys. nih.gov Research has indicated that the rate of methylation in the liver is three to four times greater than in the kidney. nih.gov

Renal Microsomal Metabolism

The kidneys also serve as a site for the production of 7α-thiomethylspironolactone. nih.govnih.gov Similar to the liver, renal microsomes convert spironolactone to 7α-thio-SL, which is then methylated to 7α-thiomethyl-SL in the presence of SAM. nih.govcapes.gov.br

While the enzymatic pathway is the same, the rate of metabolite production differs between the two organs. The rate of 7α-thio-SL production is greater in the liver than in the kidney. nih.gov Likewise, the methylation of 7α-thio-SL occurs at a slower rate in the kidneys compared to the liver. nih.gov Despite the difference in reaction rates, the Michaelis constant (Km) values for the methylation of 7α-thio-SL are similar in both liver and kidney tissues, at approximately 30 microM. nih.gov

Table 1: Comparative Metabolism in Hepatic vs. Renal Microsomes

Feature Hepatic Microsomes Renal Microsomes Reference
Initial Metabolite 7α-thio-SL 7α-thio-SL nih.gov
Rate of 7α-thio-SL Production Higher Lower nih.gov
Final Metabolite 7α-thiomethyl-SL 7α-thiomethyl-SL nih.gov
Methylation Rate 3-4 times greater than kidney Lower than liver nih.gov
Km Value for Methylation ~30 microM ~30 microM nih.gov

Subsequent Hydroxylation and Further Metabolic Transformations of 7α-Thiomethyl Spironolactone

Following its formation, 7α-thiomethylspironolactone undergoes further metabolic changes, including hydroxylation, which leads to the creation of other active metabolites. wikipedia.orgtandfonline.com These subsequent transformations are crucial as the active metabolites of spironolactone, including 7α-TMS and its hydroxylated derivatives, have longer terminal half-lives than the parent drug and are largely responsible for its therapeutic effects. wikipedia.orgwikipedia.org Other identified metabolic transformations include the formation of 7α-thiomethylspironolactone sulfoxide. wikipedia.org

Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Hydroxylation

The Cytochrome P450 (CYP) superfamily of enzymes is central to Phase I metabolism of a vast number of compounds. mdpi.commdpi.com These enzymes are involved in a variety of oxidative reactions, including the hydroxylation of spironolactone and its metabolites. nih.govnih.gov

Spironolactone itself is known to be an inducer of CYP3A enzymes. nih.gov The CYP3A subfamily, particularly CYP3A4, plays a significant role in the biotransformation of many drugs and steroids, catalyzing reactions such as hydroxylation. nih.govnih.gov The metabolism of spironolactone and the subsequent hydroxylation of its metabolites like 7α-thiomethylspironolactone are influenced by the activity of these CYP enzymes. nih.govresearchgate.net

Formation of 6β-Hydroxy-7α-Thiomethylspironolactone and Other Hydroxylated Species

Table 2: Major Metabolites of Spironolactone and their Half-Lives

Compound Name Abbreviation Terminal Half-Life (hours) Reference
Spironolactone - 1.4 wikipedia.orgwikipedia.org
7α-Thiomethylspironolactone 7α-TMS 13.8 wikipedia.orgwikipedia.org
6β-Hydroxy-7α-Thiomethylspironolactone 6β-OH-7α-TMS 15.0 wikipedia.orgwikipedia.org
Canrenone - 16.5 wikipedia.orgwikipedia.org

Advanced Analytical Methodologies for the Quantitative Determination of Spironolactone Metabolites Utilizing 7α Thiomethyl Spironolactone D7 Major

Principles of Stable Isotope Internal Standard Methodology in Mass Spectrometry

The fundamental principle of the stable isotope dilution (SID) methodology is the addition of a known quantity of a stable isotope-labeled (SIL) version of the analyte to a sample prior to any processing steps. This SIL internal standard, in this case, 7α-Thiomethyl Spironolactone-d7, is chemically identical to the analyte of interest (7α-thiomethylspironolactone) but has a different mass due to the incorporation of deuterium (B1214612) atoms. Because the SIL internal standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard, accurate quantification can be achieved, as the ratio remains constant regardless of sample loss or signal fluctuations during analysis.

Biological matrices, such as plasma, serum, and urine, are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. During mass spectrometric analysis, particularly with electrospray ionization (ESI), these co-eluting matrix components can interfere with the ionization of the target analyte, leading to a phenomenon known as the matrix effect. This can manifest as ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which introduce significant variability and inaccuracy in quantitative results.

A SIL internal standard like 7α-Thiomethyl Spironolactone-d7 is the most effective tool to compensate for these matrix effects. lcms.cz Since the deuterated standard co-elutes with the native analyte, it is exposed to the exact same interfering components from the matrix at the same time. lcms.cz Consequently, both the analyte and the internal standard experience the same degree of ion suppression or enhancement. Because the quantification is based on the ratio of their signals, the variability introduced by the matrix effect is normalized, leading to a more accurate and reliable measurement. lcms.cz

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful analytical technique that combines the high-resolution separation capabilities of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. The use of sub-2 µm particle columns in UPLC allows for faster analysis times and sharper, narrower peaks compared to traditional HPLC.

In the context of analyzing spironolactone (B1682167) metabolites, a UPLC-MS/MS method employing 7α-Thiomethyl Spironolactone-d7 as an internal standard would provide a highly robust assay. The system's speed allows for high-throughput analysis, which is essential in clinical trials and pharmacokinetic studies. The selectivity of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, ensures that only the specific parent-to-product ion transitions for both the native 7α-thiomethylspironolactone and the 7α-Thiomethyl Spironolactone-d7 internal standard are detected. This specificity minimizes the risk of interference from other metabolites or endogenous compounds, which is a known challenge in spironolactone analysis. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a widely used and well-established technique for the quantification of drugs and metabolites in biological fluids. While UPLC offers faster run times, HPLC remains a robust and reliable option. When coupled with a mass spectrometer, HPLC-MS provides excellent sensitivity and selectivity for complex analyses. nih.gov

In an HPLC-MS method for spironolactone metabolites, 7α-Thiomethyl Spironolactone-d7 serves the same critical function of correcting for variability. A typical method would involve a reversed-phase C18 column to chromatographically separate spironolactone and its various metabolites, including 7α-thiomethylspironolactone and canrenone (B1668266). nih.gov The use of the deuterated internal standard ensures that any variations in extraction efficiency from the plasma, as well as any matrix effects encountered during ionization, are effectively compensated for. This allows for the development of sensitive and specific assays capable of accurately measuring metabolite concentrations in the low ng/mL range. nih.gov

Chromatographic Separation Strategies for Spironolactone and its Metabolites

Resolution of Isomers and Chemically Similar Compounds (e.g., Canrenone, 7α-Thiospironolactone)

A significant challenge in the analysis of spironolactone is the chromatographic separation of the parent drug from its structurally similar metabolites, particularly canrenone and 7α-thiospironolactone. nih.gov Spironolactone can undergo in-source fragmentation during electrospray ionization, producing an ion that is identical to the molecular ion of canrenone, making their distinction by mass spectrometry alone impossible without prior chromatographic separation. nih.gov

Successful separation has been achieved using various high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods. These methods often employ reversed-phase columns, such as C18, and specific mobile phase compositions to achieve the necessary resolution. scielo.brscielo.br For instance, a mobile phase consisting of methanol-water with 10 mM ammonium (B1175870) acetate (B1210297) (58%:42% v/v) has been reported to provide sufficient separation of spironolactone and canrenone. nih.gov

Optimizing Mobile and Stationary Phases for Deuterated Standards

The use of a stable isotope-labeled internal standard like 7α-Thiomethyl Spironolactone-d7 is considered ideal because its physicochemical properties are nearly identical to the analyte. researchgate.net However, slight differences in retention times between the deuterated standard and the unlabeled analyte can occur in reversed-phase chromatography. chromatographyonline.com This can lead to differential matrix effects and potentially impact the accuracy of the results. chromatographyonline.com

Therefore, optimization of the mobile and stationary phases is crucial to ensure co-elution or near co-elution of the analyte and its deuterated internal standard. The selection of the stationary phase, typically a C18 column, and the fine-tuning of the mobile phase composition, including the organic modifier (e.g., acetonitrile or methanol), aqueous component, and additives (e.g., formic acid, ammonium formate), are critical steps in method development. scielo.brscielo.brnih.gov The goal is to achieve symmetrical peak shapes and adequate retention times while minimizing any chromatographic separation between the analyte and the internal standard.

Detection Techniques and Ionization Modes for 7α-Thiomethyl Spironolactone-d7

Electrospray Ionization (ESI) in Positive Ion Mode

Electrospray ionization (ESI) is a soft ionization technique widely used in mass spectrometry for the analysis of a broad range of molecules, including pharmaceuticals and their metabolites. wikipedia.org For the analysis of spironolactone and its metabolites, including 7α-Thiomethyl Spironolactone-d7, ESI in the positive ion mode is commonly employed. nih.govscielo.brnih.gov

In positive ion mode, a high positive voltage is applied to the liquid being introduced into the mass spectrometer, leading to the formation of positively charged ions. wikipedia.org For spironolactone and its metabolites, this typically results in the formation of protonated molecules ([M+H]+) or adducts with other cations present in the mobile phase, such as sodium ([M+Na]+) or ammonium ([M+NH4]+). bham.ac.uk This ionization mode generally provides good sensitivity and specificity for these compounds, allowing for their detection at low concentrations in complex biological matrices. nih.govresearchgate.net The selection of precursor and product ions for tandem mass spectrometry (MS/MS) analysis further enhances the selectivity and sensitivity of the method.

Atmospheric Pressure Chemical Ionization (APCI) Considerations

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that is particularly well-suited for the analysis of less polar and thermally stable compounds like steroids, which may not ionize efficiently with electrospray ionization (ESI). In APCI, the sample is introduced into the ion source as an aerosol, where it is vaporized and then ionized by a corona discharge. This process typically results in the formation of protonated molecules [M+H]+.

For spironolactone and its metabolites, APCI can offer distinct advantages. Studies have shown that APCI can provide a robust and sensitive response for these compounds, sometimes with less susceptibility to matrix effects compared to ESI. One validated method for the simultaneous determination of spironolactone and its active metabolite canrenone in human plasma utilized an APCI source, demonstrating its suitability for these analytes. researchgate.netnih.gov The choice between APCI and ESI often depends on the specific analyte and the complexity of the sample matrix. While ESI is a very common and versatile technique, APCI can be a valuable alternative for compounds that are neutral or less polar. microsaic.com

It has been observed that in some cases, APCI can lead to in-source oxidation of hydroxyl groups on steroid molecules, resulting in the loss of 2 or 4 atomic mass units (amu). nih.gov While this is a consideration for hydroxy steroids, the primary metabolites of spironolactone, such as canrenone and 7α-thiomethyl spironolactone, lack these vulnerable hydroxyl groups, making APCI a potentially more straightforward ionization technique for their analysis.

Multiple Reaction Monitoring (MRM) Transitions for Labeled and Unlabeled Analytes

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mass spectrometry technique used for quantitative analysis. nih.govcuni.cz It involves monitoring a specific precursor ion to product ion transition for a particular analyte. The use of a stable isotope-labeled internal standard, such as 7α-Thiomethyl Spironolactone-d7, is crucial for accurate quantification using MRM. The internal standard will have a precursor ion with a mass-to-charge ratio (m/z) that is shifted by the number of incorporated isotopes (in this case, +7 amu) compared to the unlabeled analyte. The product ions may or may not have a corresponding mass shift, depending on the fragmentation pathway.

For spironolactone and its metabolites, several MRM transitions have been reported. A common approach for spironolactone is to monitor the transition of the protonated molecule to a specific fragment ion. In the case of 7α-Thiomethyl Spironolactone-d7, the precursor ion would be expected at an m/z of approximately 424.6, corresponding to the addition of seven deuterium atoms to the molecule. The fragmentation pattern would be expected to be similar to the unlabeled compound, with potential shifts in fragment masses if the deuterium labels are located on the fragmented portion of the molecule.

The following table outlines typical MRM transitions for spironolactone, its major metabolites, and the corresponding predicted transitions for their deuterated analogs.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Spironolactone417.2341.2Positive
Canrenone341.2107.2Positive
7α-Thiomethyl Spironolactone417.2341.2Positive
7α-Thiomethyl Spironolactone-d7424.2341.2Positive

Note: The exact m/z values may vary slightly depending on the instrument and experimental conditions.

Strategies for Minimizing In-Source Fragmentation and Enhancing Ionization Response

Optimizing Ion Source Parameters: Careful optimization of ion source parameters is crucial. This includes adjusting the capillary voltage, nebulizer gas flow, and drying gas temperature. For APCI, the corona discharge current is a key parameter to optimize. By fine-tuning these settings, it is possible to achieve efficient ionization while minimizing the internal energy transferred to the ions, thereby reducing in-source fragmentation.

Mobile Phase Modification: The composition of the mobile phase can have a profound impact on ionization efficiency. The addition of modifiers such as formic acid or ammonium formate can promote the formation of protonated molecules in positive ion mode. scielo.brscielo.br For certain compounds, the use of additives like ammonium fluoride has been shown to significantly enhance the signal of spironolactone and its metabolites. nih.gov

Chemical Derivatization: For compounds that exhibit poor ionization or significant in-source fragmentation, chemical derivatization can be a powerful strategy. semanticscholar.orgnih.gov This involves reacting the analyte with a reagent to form a derivative with improved ionization characteristics. For instance, Girard's reagent P has been successfully used to derivatize spironolactone and its metabolites, leading to a signal enhancement of one to two orders of magnitude and the elimination of in-source fragmentation. nih.govbohrium.comresearchgate.net This approach introduces a permanently charged moiety, which significantly improves the ionization efficiency in ESI.

Chromatographic Optimization: The choice of chromatographic conditions can also influence the ionization response. Using columns with a smaller internal diameter can lead to higher sensitivity as the analyte is less diluted when it reaches the mass spectrometer. researchgate.net Furthermore, ensuring good chromatographic separation is essential to minimize matrix effects, where co-eluting compounds can suppress the ionization of the analyte of interest.

By implementing these strategies, analytical scientists can develop robust and sensitive methods for the accurate quantification of spironolactone and its metabolites, with 7α-Thiomethyl Spironolactone-d7 serving as a reliable internal standard to ensure data quality.

Mechanistic Investigations and Research Applications of Deuterated Spironolactone Metabolites

Tracing Metabolic Fates and Fluxes in In Vitro and Ex Vivo Biological Systems

Stable isotope-labeled analogs of drug metabolites, such as 7α-Thiomethyl Spironolactone-d7, are crucial for accurately tracing and quantifying metabolic pathways in various biological systems. The mass shift introduced by the deuterium (B1214612) atoms allows for clear differentiation from the endogenous, non-labeled counterparts by mass spectrometry, making it an ideal internal standard and tracer.

Application in Microsomal Incubation Studies

Microsomal incubation studies are a cornerstone of in vitro drug metabolism research, providing a simplified system to investigate the enzymatic reactions that a drug candidate undergoes. In this context, 7α-Thiomethyl Spironolactone-d7 serves as an invaluable internal standard for the quantitative analysis of the formation of its non-deuterated analog, 7α-thiomethylspironolactone (TMSL). researchgate.net

During the investigation of the S-methylation of 7α-thiospironolactone (TSL) to TMSL in liver microsomes, the deuterated standard (TMSL-d7) is added to the reaction mixture at a known concentration. researchgate.net Following the incubation period, the reaction is quenched, and the mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peak area ratio of the newly formed TMSL to the added TMSL-d7 allows for precise quantification of the rate of TMSL formation. researchgate.net This methodology is critical for determining the kinetic parameters of the enzymes involved in this specific metabolic step.

Application of 7α-Thiomethyl Spironolactone-d7 in Microsomal Studies
Role Internal Standard (IS)
Analyte Quantified 7α-thiomethylspironolactone (TMSL)
Precursor 7α-thiospironolactone (TSL)
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Key Measurement Peak area ratio of TMSL to TMSL-d7

Use in Isolated Organ Perfusion Systems

Elucidation of Enzyme Kinetics and Substrate Specificity Using Labeled Analogs

Deuterated compounds are instrumental in dissecting the kinetics and substrate preferences of drug-metabolizing enzymes. While direct comparative kinetic data for 7α-Thiomethyl Spironolactone-d7 is limited, the study of its formation from its precursor provides significant insights into the enzymes involved.

Kinetic Studies with Thiol S-Methyltransferase

The conversion of the thiol-containing metabolite, 7α-thiospironolactone (TSL), to 7α-thiomethylspironolactone (TMSL) is a critical step in the metabolism of spironolactone (B1682167). Recent research has identified two key enzymes responsible for this S-methylation reaction: Methyltransferase-like protein 7A (METTL7A) and Methyltransferase-like protein 7B (METTL7B). nih.gov

Kinetic studies using recombinant human METTL7A and METTL7B have been performed to characterize their activity towards TSL. By measuring the formation of TMSL over a range of TSL concentrations, the Michaelis-Menten constant (Km) for TSL was determined for both enzymes. These experiments rely on the precise quantification of the TMSL product, a process often facilitated by the use of a deuterated internal standard like TMSL-d7. researchgate.netnih.gov

Enzyme Kinetic Parameters for the Formation of 7α-thiomethylspironolactone
Enzyme Substrate
METTL7A7α-thiospironolactone (TSL)
METTL7B7α-thiospironolactone (TSL)

While these studies provide the affinity of the enzymes for the precursor, direct kinetic studies comparing the interaction of the deuterated end-product (TMSL-d7) versus the non-deuterated TMSL with these or other enzymes are not yet available. Such studies could reveal if the deuteration affects any subsequent metabolic steps or interactions.

Characterization of Cytochrome P450 Interactions

The cytochrome P450 (CYP) family of enzymes is central to the phase I metabolism of a vast array of drugs, including spironolactone and its metabolites. nih.govnih.gov The interaction of spironolactone's sulfur-containing metabolites with CYP isoforms is of significant interest. For instance, the 7α-thio group has been shown to be a requirement for the destruction of adrenal and testicular cytochrome P-450 by spironolactone, indicating a direct interaction. nih.gov

While specific studies on the interaction of 7α-Thiomethyl Spironolactone-d7 with individual CYP isoforms are not detailed in the literature, it is known that the hydroxylation of certain compounds at the 7-position can be catalyzed by CYP2D6 and CYP1A2. juniperpublishers.com The use of deuterated analogs in such studies can be highly informative. If the deuteration is at a site of CYP-mediated oxidation, a kinetic isotope effect may be observed, leading to a slower rate of metabolism. This can help to identify the specific sites of metabolic attack and the CYP enzymes responsible.

Insights into Biotransformation Pathways Through Isotope Effects

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), a phenomenon where the C-D bond, being stronger than the C-H bond, is cleaved more slowly by an enzyme. This effect is a powerful tool for investigating reaction mechanisms and the rate-limiting steps in metabolic pathways. nih.govnih.gov

If the deuteration in 7α-Thiomethyl Spironolactone-d7 is at a position that undergoes further metabolism via a C-H bond cleavage step, a significant KIE would be expected. For example, if a CYP enzyme were to hydroxylate one of the deuterated positions on the steroid backbone, the rate of this reaction would likely be slower compared to the non-deuterated compound. This would manifest as a decrease in the formation of the hydroxylated metabolite and potentially a shunting of the metabolic pathway towards other, non-deuterated sites, a phenomenon known as metabolic switching.

Application in Physiologically Based Pharmacokinetic (PBPK) Modeling Research

The intricate metabolic pathway of spironolactone, which is rapidly and extensively converted into multiple active metabolites, presents a significant challenge for pharmacokinetic research. pfizermedical.com Physiologically based pharmacokinetic (PBPK) modeling has emerged as a critical tool to navigate this complexity, providing a mechanistic framework to understand and predict the absorption, distribution, metabolism, and excretion (ADME) of spironolactone and its key metabolites, such as 7α-thiomethylspironolactone (TMS) and canrenone (B1668266). eventscribe.netresearchgate.net The development of robust and predictive PBPK models is fundamentally reliant on high-quality clinical pharmacokinetic data. nih.gov

Stable isotope-labeled compounds, such as 7α-Thiomethyl Spironolactone-d7, are indispensable tools in this context. scbt.commedchemexpress.com While the deuterated compound itself is not a direct input parameter in the PBPK models, its role as an internal standard in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS) is crucial. medchemexpress.com It allows for the highly accurate and precise quantification of the non-labeled endogenous metabolite, 7α-thiomethylspironolactone, in biological matrices. nih.gov This analytical rigor ensures the reliability of the concentration-time data used to build, validate, and refine PBPK models.

The accuracy of a PBPK model is contingent on the quality of its input parameters, which include system-specific physiological parameters and drug-specific properties. plos.org For spironolactone, a parent-metabolite model is necessary to capture the complex interplay between the parent drug and its primary active metabolites, canrenone (CAN) and 7α-thiomethylspironolactone (TMS). researchgate.netnih.gov

Research efforts have focused on developing whole-body PBPK models that simulate the disposition of all three compounds concurrently. researchgate.net In these models, an assumption is often made that spironolactone is entirely converted to CAN and TMS, with the metabolism fitted using clinical pharmacokinetic data. eventscribe.netresearchgate.net The use of 7α-Thiomethyl Spironolactone-d7 as an internal standard to generate this data ensures that the measured concentrations of TMS are accurate, which in turn leads to more reliable estimates of key metabolic and pharmacokinetic parameters.

The successful development of these models is demonstrated by their ability to accurately describe the observed pharmacokinetic data in healthy adults. researchgate.net Graphical comparisons show strong consistency between simulated and observed plasma profiles for spironolactone, CAN, and TMS, with predicted-to-observed ratios for key parameters like Cmax (maximum concentration) and AUC (area under the curve) falling within the acceptable two-fold range. eventscribe.netnih.gov This level of accuracy is foundational for any further application of the model.

Table 1: Example of Drug-Dependent Parameters in a Validated PBPK Model for Spironolactone and its Metabolites

Parameter Spironolactone Canrenone (CAN) 7α-thiomethylspironolactone (TMS)
Molecular Weight ( g/mol ) 416.57 340.46 388.57
LogP 3.35 2.89 3.45
Fraction Unbound in Plasma (fu) 0.02 0.08 0.08
Blood to Plasma Ratio 0.55 0.55 0.55
Primary Metabolic Enzyme CES1 CYP3A4 -

This table is a representative example based on data inputs for PBPK modeling efforts. nih.gov

A major application of validated adult PBPK models is their extrapolation to predict pharmacokinetics in specific, often vulnerable, research populations where conducting clinical studies is challenging. researchgate.netplos.org The pediatric population is a primary example. By integrating age-related physiological changes and enzyme maturation (ontogeny) functions for metabolic pathways like CES1 and CYP3A4, adult models can be scaled down to predict drug exposure in neonates, infants, and children. nih.govnih.govresearchgate.net

This approach has been successfully used for spironolactone. researchgate.net Validated adult PBPK models were scaled to pediatric populations to assess plasma concentration-time profiles and optimize dosing strategies. researchgate.net The pediatric PBPK models were evaluated against available clinical data and were shown to accurately capture the observed data for spironolactone, CAN, and TMS following oral administration in neonates and infants up to 2 years of age. nih.govresearchgate.net Such validated models become powerful tools for a priori predictions of pharmacokinetics in children, allowing for the virtual assessment of dosing scenarios to match target exposures observed in adults. researchgate.net This predictive capability is invaluable for informing the design of pediatric clinical trials and supporting dosing recommendations. researchgate.netmdpi.com

Investigation of Metabolic Contributions to Biological Activities in Research Models

Spironolactone is considered a prodrug with a relatively short half-life of about 1.4 hours. pfizermedical.comwikipedia.org Its therapeutic and biological activities are largely attributable to its more persistent, active metabolites. wikipedia.org The primary metabolites responsible for its effects are canrenone, 7α-thiomethylspironolactone (TMS), and 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS), which have significantly longer half-lives. pfizermedical.comwikipedia.org

Table 2: Comparative Properties of Spironolactone and its Major Active Metabolites

Compound Mean Half-Life (Hours) Primary Activity Relative Contribution
Spironolactone 1.4 pfizermedical.com Antimineralocorticoid, Antiandrogen pfizermedical.comwikipedia.org Acts as a prodrug
Canrenone (CAN) 16.5 pfizermedical.com Antimineralocorticoid wikipedia.org ~10-25% of potassium-sparing effect wikipedia.org
7α-thiomethylspironolactone (TMS) 13.8 pfizermedical.com Antimineralocorticoid, Antiandrogen wikipedia.org ~80% of potassium-sparing effect wikipedia.org

Table 3: List of Compounds

Compound Name
7α-Thiomethyl Spironolactone-d7 (Major)
Spironolactone
Canrenone
7α-Thiomethylspironolactone
7α-Thiospironolactone

Chemical Synthesis and Structural Elucidation for Research Grade 7α Thiomethyl Spironolactone D7

Synthetic Pathways for Deuterated 7α-Thiomethyl Spironolactone (B1682167) (Major)

The creation of 7α-Thiomethyl Spironolactone-d7 for research purposes is a multi-step process that involves the strategic introduction of deuterium (B1214612) atoms and the formation of the key thiomethyl group.

Deuteration Strategies and Isotopic Enrichment Control

A likely approach involves a combination of deuterated reagents and controlled exchange reactions. Three of the seven deuterium atoms are almost certainly introduced via the methylation of a precursor, 7α-thiospironolactone, using a deuterated methylating agent such as deuterated methyl iodide (CD3I).

The introduction of the remaining four deuterium atoms onto the steroid backbone would likely be achieved through methods such as acid- or base-catalyzed hydrogen-deuterium exchange at specific, enolizable positions of the steroid nucleus, or through the use of deuterated reducing agents at key synthetic steps. researchgate.net Controlling the extent and location of deuterium incorporation is critical to achieving the desired isotopic enrichment and ensuring the "Major" designation, which implies a high percentage of the d7 isotopologue. The selection of reaction conditions, including temperature, catalysts, and reaction time, is paramount for maximizing isotopic purity.

Thioalkylation Methods for 7α-Thiospironolactone Precursors

The final key synthetic step in the formation of 7α-Thiomethyl Spironolactone-d7 is the thioalkylation of a 7α-thiospironolactone precursor. 7α-thiospironolactone is a known metabolite of spironolactone and can be synthesized from it. wikipedia.orgwikipedia.orgmedchemexpress.com

A practical and efficient method for the thioalkylation of 7α-thiospironolactone involves the use of a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), to deprotonate the thiol group, followed by reaction with a methylating agent. nih.gov In the case of the d7-analog, this methylating agent would be a deuterated species like deuterated methyl iodide (CD3I). This reaction stereoselectively yields the 7α-thiomethyl ether. The use of such methods allows for high yields and straightforward purification of the final product.

Preparation of Related Deuterated and Unlabeled Derivatives for Research

The synthesis of a range of related spironolactone derivatives is crucial for comprehensive research, enabling a deeper understanding of structure-activity relationships and metabolic pathways.

Synthesis of 7α-Thioether and Thioester Derivatives

Building upon the thioalkylation methodology, a variety of 7α-thioether derivatives can be prepared by reacting 7α-thiospironolactone with different alkylating agents under basic conditions. nih.gov This allows for the exploration of how the nature of the alkyl group at the 7α-position influences biological activity.

Furthermore, 7α-thioester derivatives of spironolactone can also be synthesized. These compounds are valuable for studying the role of the thioester functionality in the parent drug, spironolactone, which is itself a 7α-thioacetate.

Stereoselective Synthesis of Metabolite Analogs

The metabolism of spironolactone in vivo leads to various hydroxylated and otherwise modified analogs. The stereoselective synthesis of these metabolites is a significant area of research. For instance, the two major hydroxylated metabolites of 7α-thiomethylspironolactone, the 3α- and 3β-hydroxy derivatives, have been prepared stereoselectively. nih.gov

The synthesis of the 3β-hydroxy isomer can be achieved with high stereoselectivity using the reducing agent sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction). nih.gov For the 3α-hydroxy isomer, a bulkier reducing agent such as K-selectride is employed to favor the approach of the hydride from the less hindered face of the steroid, leading to the desired stereochemistry. nih.gov The ability to synthesize these specific stereoisomers is critical for investigating their individual biological properties.

Advanced Structural Characterization Techniques for Labeled Compounds

The definitive identification and structural confirmation of 7α-Thiomethyl Spironolactone-d7 and its related derivatives rely on a suite of advanced analytical techniques.

Mass spectrometry (MS) is a primary tool for confirming the molecular weight and isotopic enrichment of the deuterated compound. nih.govfu-berlin.de High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, while tandem mass spectrometry (MS/MS) would provide information on the fragmentation pattern, helping to locate the positions of the deuterium atoms. nih.gov The fragmentation of steroids in MS is complex, and the analysis of the mass shifts in the fragment ions of the deuterated versus unlabeled compound is a powerful method for structural elucidation. fu-berlin.denih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is indispensable for determining the precise location of the deuterium atoms. In the ¹H NMR spectrum of 7α-Thiomethyl Spironolactone-d7, the absence of signals at specific chemical shifts, corresponding to the positions of deuteration, would provide direct evidence of successful labeling. Furthermore, the disappearance of proton-proton couplings in 2D NMR spectra would further confirm the sites of isotopic substitution. While specific NMR data for the d7 variant is not publicly available, the analysis would be based on the well-documented spectra of spironolactone and its unlabeled metabolites. researchgate.netresearchgate.net

The combination of these powerful analytical techniques provides the comprehensive data necessary to confirm the identity, purity, and detailed structure of research-grade 7α-Thiomethyl Spironolactone-d7 and its analogs, ensuring their suitability for demanding research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the successful incorporation of deuterium atoms into the molecular structure of 7α-Thiomethyl Spironolactone-d7. The principle behind this application lies in the fact that deuterium (²H) has a different nuclear spin (I=1) compared to protium (B1232500) (¹H, I=1/2) and is therefore not observed in standard ¹H NMR spectra.

When a hydrogen atom is replaced by a deuterium atom at a specific position in the molecule, the corresponding signal in the ¹H NMR spectrum will disappear or be significantly reduced in intensity. This provides direct evidence of deuteration at that site. For 7α-Thiomethyl Spironolactone-d7, the introduction of a trideuteromethyl (-CD₃) group at the 7α-thio position would lead to the absence of the characteristic singlet peak for the S-CH₃ protons, which would be expected in the ¹H NMR spectrum of the non-deuterated compound.

Furthermore, ¹³C NMR spectroscopy provides complementary information. Carbon atoms bonded to deuterium (C-D) exhibit a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and a slight upfield shift compared to carbons bonded to hydrogen (C-H). The carbon of the -CD₃ group, for example, would appear as a multiplet in the ¹³C NMR spectrum, confirming the presence of the deuterated methyl group. The disappearance of proton signals and the specific splitting patterns in the carbon spectrum together provide unambiguous confirmation of the location and extent of deuterium labeling. digitellinc.com

Interactive Table 1: Predicted ¹H NMR Spectral Changes for 7α-Thiomethyl Spironolactone-d7

Proton PositionExpected Chemical Shift (δ) in Non-Labeled Compound (ppm)Expected Observation in ¹H NMR of 7α-Thiomethyl Spironolactone-d7Rationale for Change
7α-S-CH~2.1Signal AbsentReplacement of -CH₃ with -CD₃ group.
Steroid BackboneVariousAbsence or reduced intensity of 4 specific proton signalsReplacement of four specific H atoms with D atoms on the steroid core.
H -6~6.0Signal PresentThis position is typically not deuterated in this specific isotopologue.

Note: The table is illustrative and based on the known structure and general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry for Isotopic Purity

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the exact mass of a molecule with very high precision, which in turn allows for the confirmation of its elemental composition. For isotopically labeled compounds like 7α-Thiomethyl Spironolactone-d7, HRMS is the definitive method for assessing isotopic purity and distribution. digitellinc.comsimsonpharma.com

Isotopic purity refers to the percentage of the sample that contains the desired number of deuterium atoms (in this case, seven). In any chemical synthesis, it is practically impossible to achieve 100% isotopic enrichment. rti.org The final product will be a mixture of isotopologues with varying numbers of deuterium atoms (d₀, d₁, d₂, etc.). HRMS can distinguish between these very close-mass species.

Interactive Table 2: Theoretical HRMS Data for Isotopologues of 7α-Thiomethyl Spironolactone

IsotopologueMolecular FormulaTheoretical Exact Mass (Monoisotopic)
d₀ (Non-labeled)C₂₃H₃₂O₃S388.2072
d₁C₂₃H₃₁DO₃S389.2135
d₂C₂₃H₃₀D₂O₃S390.2197
d₃C₂₃H₂₉D₃O₃S391.2260
d₄C₂₃H₂₈D₄O₃S392.2323
d₅C₂₃H₂₇D₅O₃S393.2385
d₆C₂₃H₂₆D₆O₃S394.2448
d₇ (Target) C₂₃H₂₅D₇O₃S 395.2511

Note: The theoretical masses are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ¹⁶O, ³²S, and ²H).

Quality Control and Reference Standard Certification for Research Use

The certification of 7α-Thiomethyl Spironolactone-d7 as a reference standard for research use involves a stringent quality control (QC) process to ensure its identity, purity, and stability. A reference standard is a highly purified and well-characterized material used as a benchmark for qualitative or quantitative analysis. rsc.org Its reliability is critical for the validity of any experimental results it is used to generate, such as quantifying drug metabolites in biological samples. gtfch.orgnih.gov

The qualification of a non-compendial reference standard like 7α-Thiomethyl Spironolactone-d7 requires a comprehensive set of analytical tests. A Certificate of Analysis (CoA) is issued for each batch, documenting the results of these tests and certifying the material's fitness for its intended purpose.

The typical battery of QC tests for a deuterated reference standard includes:

Identity Confirmation: This is primarily achieved using NMR spectroscopy and mass spectrometry, as detailed in the sections above, to confirm that the chemical structure and the location of the deuterium labels are correct. Infrared (IR) spectroscopy may also be used to provide a characteristic fingerprint of the molecule.

Purity Assessment: Chromatographic methods, most commonly High-Performance Liquid Chromatography (HPLC) with UV or MS detection, are used to determine the chemical purity. This analysis quantifies the main compound relative to any process-related impurities or degradation products. A high chemical purity (often >98%) is required.

Isotopic Purity: As discussed, HRMS is used to determine the isotopic distribution and confirm that the enrichment of the target d₇ isotopologue meets the specified level (e.g., >99% of all deuterated species).

Residual Solvent Analysis: Gas Chromatography (GC) is often employed to detect and quantify any residual solvents from the synthesis and purification processes.

Water Content: Karl Fischer titration is the standard method for determining the water content of the material.

Stability Assessment: The stability of the reference standard is evaluated under defined storage conditions to establish a retest date or expiration date. This ensures the material remains within its specified purity and composition over time.

Through this rigorous QC and certification process, a batch of 7α-Thiomethyl Spironolactone-d7 is qualified as a research-grade reference standard, providing scientists with a reliable tool for their investigations.

Comparative Biochemical and Analytical Characterization of Spironolactone Metabolites

Relative Contributions of 7α-Thiomethyl Spironolactone (B1682167) and Other Metabolites in Research Models

The pharmacological effects of spironolactone are largely attributable to its active metabolites. Research has focused on elucidating the relative contributions of these metabolites, particularly 7α-thiomethyl spironolactone, canrenone (B1668266), and 7α-thiospironolactone.

Comparison with Canrenone and 7α-Thiospironolactone

Studies have shown that 7α-thiomethyl spironolactone is a major circulating metabolite of spironolactone, often found at higher concentrations than canrenone at steady state. frontiersin.org In one study involving healthy male volunteers who received daily doses of spironolactone, the peak serum levels of 7α-thiomethyl spironolactone were significantly higher than those of canrenone. frontiersin.org Specifically, on day 15, the peak serum level for 7α-thiomethyl spironolactone was 391 ng/ml, compared to 181 ng/ml for canrenone. frontiersin.org

The area under the curve (AUC), a measure of total drug exposure, was also greater for 7α-thiomethyl spironolactone, indicating its significant presence in the system. frontiersin.org The elimination half-lives of these metabolites are also noteworthy, with 7α-thiomethyl spironolactone having a half-life of approximately 13.8 hours, while canrenone has a slightly longer half-life of 16.5 hours. frontiersin.org In contrast, 7α-thiospironolactone is considered a minor active metabolite. nih.gov While both 7α-thiospironolactone and 7α-thiomethyl spironolactone show activity in reversing the effects of fludrocortisone, their potency is considered less than that of the parent spironolactone. nih.gov

Table 1: Steady-State Pharmacokinetic Parameters of Spironolactone and its Major Metabolites in Humans

Compound Peak Serum Level (ng/mL) on Day 15 AUC (0-24h) on Day 15 (ng.hr/mL) Elimination Half-Life (hours)
Spironolactone 80 (±20) 231 (±50) 1.4 (±0.5)
Canrenone 181 (±39) 2173 (±312) 16.5 (±6.3)
7α-Thiomethyl Spironolactone 391 (±118) 2804 (±777) 13.8 (±6.4)
6β-hydroxy-7α-thiomethylspironolactone 125 (±24) 1727 (±367) 15.0 (±4.0)

Data sourced from a study in healthy male volunteers receiving 100 mg of spironolactone daily for 15 days. frontiersin.org

Studies on the Interconversion of Metabolites in Research Settings

The metabolic pathway of spironolactone involves the interconversion of its various metabolites. A key pathway is the conversion of spironolactone to 7α-thiospironolactone, which is then methylated to form 7α-thiomethyl spironolactone. nih.gov This process has been observed in microsomal preparations from both the liver and kidney. nih.gov

In studies using guinea pig microsomes, it was found that in the absence of S-adenosylmethionine (SAM), a methyl donor, spironolactone is rapidly converted to 7α-thiospironolactone as the sole metabolite. nih.gov When SAM is present, 7α-thiospironolactone is further metabolized to 7α-thiomethyl spironolactone. nih.gov

The potential for interconversion between 7α-thiomethyl spironolactone and canrenone appears to be limited. In a study where guinea pigs were administered either spironolactone or canrenone, both 7α-thiomethyl spironolactone and canrenone were detected in the plasma of the spironolactone-treated animals. However, only canrenone was found in the plasma of the animals treated with canrenone, suggesting that 7α-thiomethyl spironolactone is not readily converted back to canrenone in vivo. nih.gov

Cross-Species Metabolic Profiling of Spironolactone and 7α-Thiomethyl Spironolactone

The metabolism of spironolactone and the formation of 7α-thiomethyl spironolactone can vary significantly across different species, which is a critical consideration in preclinical research.

Studies in Hepatic and Renal Preparations from Various Animal Models

The liver and kidneys are the primary sites for the metabolism of spironolactone. nih.gov In vitro studies using guinea pig hepatic and renal microsomes have provided valuable insights into the formation of 7α-thiomethyl spironolactone. nih.gov These studies have demonstrated that the rate of formation of 7α-thiospironolactone is higher in the liver than in the kidney. nih.gov Subsequently, the methylation of 7α-thiospironolactone to 7α-thiomethyl spironolactone also occurs at a faster rate in the liver, approximately three to four times greater than in the kidney. nih.gov Despite the difference in the rate of formation, the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, was found to be similar in both tissues, at approximately 30 µM. nih.gov

Table 2: Kinetic Parameters for the Methylation of 7α-Thiospironolactone in Guinea Pig Microsomes

Tissue Relative Rate of Methylation Km (µM)
Liver 3-4 times greater than kidney ~30
Kidney - ~30

Data from a study on the conversion of 7α-thiospironolactone to 7α-thiomethyl spironolactone in the presence of S-adenosylmethionine. nih.gov

Differential Analytical Behavior of Spironolactone and its Sulfur-Containing Metabolites

The structural similarities between spironolactone and its metabolites, particularly the sulfur-containing ones, present unique challenges for their analytical determination. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the simultaneous quantification of these compounds. usp.brscielo.br

A significant analytical challenge is the in-source fragmentation of spironolactone during electrospray ionization, which can yield a gas-phase ion structure identical to that of canrenone. nih.gov This makes their distinction by mass spectrometry alone difficult, necessitating effective chromatographic separation. nih.gov

Different analytical methods have been developed to overcome these challenges. One approach involves using specific mobile phase additives, such as ammonium (B1175870) fluoride, which has been shown to enhance the signal of spironolactone and its metabolites. nih.gov Another strategy employs derivatization with reagents like Girard's Reagent P to improve sensitivity and eliminate in-source fragmentation. nih.gov

The table below summarizes the mass-to-charge ratios (m/z) and retention times for spironolactone and some of its key metabolites from a representative LC-MS method. It is important to note that these values can vary depending on the specific chromatographic conditions and the mass spectrometer used.

Table 3: Illustrative LC-MS/MS Parameters for Spironolactone and its Metabolites

Compound Molecular Formula Precursor Ion (m/z) Product Ion (m/z) Retention Time (min)
Spironolactone C24H32O4S 417.2 341.1 15.8 usp.br
Canrenone C22H28O3 341.2 107.2 19.8 usp.br
7α-Thiomethyl Spironolactone C23H32O3S 389.2 341.1 Not consistently reported
7α-Thiospironolactone C22H30O3S 375.2 Not consistently reported Not consistently reported

The m/z values are based on commonly observed ions in positive ionization mode. Retention times are from a specific study and will vary with the analytical method. usp.br

Chromatographic Resolution Challenges Among Metabolites

The effective separation of spironolactone from its numerous metabolites by liquid chromatography (LC) is a complex task due to their structural similarities. A significant and recurrent challenge is the chromatographic separation of the parent drug, spironolactone, from its metabolites, canrenone and 7α-thiomethylspironolactone. nih.govresearchgate.net These compounds often exhibit close or overlapping retention times, which can lead to inaccurate quantification if not adequately resolved.

Several high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed to address these resolution issues. nih.govscispace.com Reversed-phase columns, particularly C18 columns, are commonly employed for the separation of these nonpolar steroid derivatives. usp.brnih.gov The mobile phases typically consist of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, often with additives like formic acid to improve peak shape and ionization efficiency. usp.br

Despite these advancements, achieving baseline separation between critical pairs like spironolactone and canrenone can be difficult. This is because spironolactone can undergo in-source fragmentation in the mass spectrometer to produce an ion that is identical to the molecular ion of canrenone, making their distinction solely by mass impossible without chromatographic separation. nih.govscispace.com For instance, one HPLC method reported retention times of 15.8 minutes for a spironolactone fragment and 19.8 minutes for a canrenone fragment using a C18 column with a mobile phase of 0.1% (v/v) formic acid in methanol-water (60:40 v/v). usp.br Another study highlighted the difficulty in separating canrenone from other components, observing an interfering peak with a retention time of 3.5 minutes, close to that of canrenone. scispace.com

To overcome these challenges, analysts have explored various strategies, including the use of specific solvent compositions and additives. One successful approach involved a mobile phase of methanol-water with 10 mM ammonium acetate (B1210297) to improve the separation of spironolactone and canrenone. nih.gov The use of 7α-Thiomethyl Spironolactone-d7 as an internal standard is critical in these chromatographic analyses. Since it has nearly identical chromatographic behavior to the non-deuterated 7α-thiomethylspironolactone, it can effectively compensate for variations in sample preparation and chromatographic performance.

Table 1: Chromatographic Resolution of Spironolactone and its Metabolites

CompoundRetention Time (min)Chromatographic ColumnMobile PhaseReference
Spironolactone (fragment)15.8C18 (4.6 x 150 mm, 5 µm)0.1% Formic Acid in Methanol/Water (60:40) usp.br
Canrenone19.8C18 (4.6 x 150 mm, 5 µm)0.1% Formic Acid in Methanol/Water (60:40) usp.br
Spironolactone2.9Not SpecifiedNot Specified scispace.com
Canrenone3.8Not SpecifiedNot Specified scispace.com
7α-thiomethyl-spironolactoneNot SpecifiedS5 ODS2 (500 mm x 4.6 mm i.d.)Acetonitrile/Aqueous Orthophosphoric Acid (pH 3.4) nih.gov

Distinct Ionization Characteristics in Mass Spectrometry

The analysis of spironolactone and its metabolites by mass spectrometry (MS), particularly with electrospray ionization (ESI), is complicated by their ionization characteristics. A primary issue is the in-source fragmentation of spironolactone. nih.govresearchgate.net During the ESI process, spironolactone readily loses its 7α-acetylthio group, generating a fragment ion with a mass-to-charge ratio (m/z) of 341.2110. nih.gov This fragment is isobaric with the protonated molecule of canrenone, making it impossible to distinguish between the two compounds based on mass alone. nih.gov

Furthermore, spironolactone and its metabolites often exhibit poor ionization efficiency in ESI, leading to low signal intensity and reduced sensitivity. nih.govresearchgate.net The protonated species of spironolactone ([M+H]⁺, m/z 417.2094) is often unobservable, with the sodiated adduct ([M+Na]⁺, m/z 439.0) being the more commonly detected precursor ion in positive ionization mode. nih.govusp.br

To address these challenges, chemical derivatization has emerged as a highly effective strategy. Derivatization with Girard's Reagent P (GP) has been shown to significantly improve the mass spectrometric analysis of spironolactone and its metabolites. nih.govresearchgate.netupenn.edu GP reacts with the ketone groups on the steroid backbone, introducing a permanently charged quaternary amine. This modification prevents in-source fragmentation and dramatically enhances the ionization efficiency and signal response, often by one to two orders of magnitude. nih.govresearchgate.netupenn.edu For example, the GP-derivatized spironolactone (spironolactone-GP) is observed as a stable ion at m/z 550.2736. nih.gov This approach eliminates the isobaric interference between spironolactone and canrenone, thereby reducing the reliance on complete chromatographic separation. nih.gov

The use of a deuterated internal standard like 7α-Thiomethyl Spironolactone-d7 is essential for accurate quantification using these methods. This internal standard co-elutes with the endogenous analyte and exhibits the same ionization and fragmentation behavior, but its increased mass allows it to be distinguished and used to normalize for any analytical variability. The mass spectrum of 7α-Thiomethyl Spironolactone-d7 would show a corresponding mass shift for its precursor and product ions compared to the non-labeled compound.

Table 2: Mass Spectrometric Characteristics of Spironolactone and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization ModeReference
Spironolactone439.0 [M+Na]⁺341.1 [M-SCOCH₃]⁺Positive ESI usp.brresearcher.life
Canrenone363.1 [M+Na]⁺341.1 [M+H]⁺Positive ESI usp.brresearcher.life
Spironolactone-GP550.2736 [M]⁺Not SpecifiedPositive ESI nih.gov
Canrenone-GP474.2750 [M]⁺Not SpecifiedPositive ESI nih.gov
7α-Thiomethyl SpironolactoneNot SpecifiedNot SpecifiedPositive ESI nih.gov
7α-Thiomethyl Spironolactone-d7Predicted mass shift from non-deuterated formPredicted mass shift from non-deuterated formPositive ESI

Environmental Disposition and Transformation of 7α Thiomethyl Spironolactone in Research Contexts

Occurrence and Detection of Spironolactone (B1682167) Metabolites in Aquatic Environments

The presence of spironolactone and its metabolites in aquatic environments is a direct consequence of human excretion and the inability of conventional wastewater treatment plants (WWTPs) to completely remove these compounds before discharge. mdpi.comfrontiersin.org Metabolites like 7α-Thiomethyl Spironolactone can be released into the environment through wastewater effluents from sewage treatment plants, hospitals, and pharmaceutical factories. frontiersin.org Research has confirmed the presence of these metabolites in various environmental compartments, often at concentrations higher than the parent compound, which tends to degrade more rapidly. frontiersin.orgresearchgate.net

The accurate detection and quantification of 7α-Thiomethyl Spironolactone and other spironolactone metabolites in complex environmental matrices like water and sediment require highly sensitive and specific analytical methods. A predominant technique used in recent environmental monitoring studies is ultra-performance liquid chromatography coupled with electrospray tandem mass spectrometry (UPLC-MS/MS). frontiersin.orgfrontiersin.org This method offers excellent sensitivity and selectivity for analyzing a range of mineralocorticoids, including 7α-Thiomethyl Spironolactone, at very low concentrations (nanograms per liter or nanograms per gram). frontiersin.orgfrontiersin.org

For UPLC-MS/MS analysis, specific multiple reaction monitoring (MRM) transitions are used for identification and quantification. In the case of 7α-Thiomethyl Spironolactone, the fragmentation often involves the sequential loss of the thiomethyl group (SCH₃) and a water molecule (H₂O), leading to characteristic product ions (e.g., m/z 341 and 323) that confirm its presence. frontiersin.org Other analytical techniques, such as high-performance liquid chromatography (HPLC) combined with various detectors, have also been developed for the determination of spironolactone and its metabolites in different samples. nih.govekb.egresearchgate.net

Monitoring studies have confirmed the presence of 7α-Thiomethyl Spironolactone in surface waters and sediments. In a comprehensive study of Taihu Lake, China, 7α-Thiomethyl Spironolactone was detected in both water and sediment samples with a detection frequency of 96–100%. frontiersin.orgfrontiersin.org The concentrations, however, were generally low. In water samples from the lake, the detected concentrations of 7α-Thiomethyl Spironolactone ranged from below the limit of quantification to 0.08 ng/L, with a median value of 0.04 ng/L. frontiersin.orgfrontiersin.org In sediment samples, the concentrations were measured to be from below the limit of quantification to 0.02 ng/g dry weight (dw). frontiersin.orgfrontiersin.org

Another study detected 7α-Thiomethyl Spironolactone in rivers and streams that receive a high percentage of treated wastewater, with concentrations ranging from 0.05 to 1.3 ng/L. frontiersin.org Interestingly, in that particular study, the parent compound spironolactone was not detected at all, highlighting the importance of monitoring for the more persistent metabolites. frontiersin.org The concentrations of spironolactone metabolites, including canrenone (B1668266) and 7α-thiomethyl spironolactone, have been reported to reach up to 19 ng/L in STP effluents. frontiersin.org

Table 1: Environmental Concentrations of 7α-Thiomethyl Spironolactone

Environmental Matrix Location Concentration Range Median Concentration Citation

Abiotic and Biotic Degradation Pathways in Environmental Systems

The persistence of pharmaceutical metabolites in the environment is determined by their susceptibility to various degradation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological) pathways.

Research on the abiotic degradation of spironolactone has primarily focused on its hydrolysis. Spironolactone is known to degrade in aqueous solutions to its active metabolite, canrenone. researchgate.netnih.gov Kinetic studies have shown that the hydrolysis rate of spironolactone is significantly influenced by the medium, with a first-order rate constant approximately 49 times larger in activated sludge (3.80 × 10⁻⁵ s⁻¹) than in pure water (7.4 × 10⁻⁷ s⁻¹) at 25°C. nih.gov This indicates that components within wastewater can catalyze its degradation.

However, there is a notable lack of specific research on the photolytic (degradation by light) and hydrolytic transformation pathways of 7α-Thiomethyl Spironolactone itself. While it is a known degradation product of spironolactone, its own stability and transformation products under various environmental conditions (e.g., sunlight exposure in surface waters) are not well-documented in the reviewed literature.

Microbial activity plays a central role in the transformation of pharmaceuticals in wastewater treatment plants and the natural environment. Spironolactone is known to be rapidly metabolized by microorganisms. frontiersin.org Studies have shown that spironolactone can be quickly degraded in contact with activated sludge, leading to the formation of metabolites including canrenone and 7α-Thiomethyl Spironolactone. frontiersin.orgresearchgate.net This indicates that 7α-Thiomethyl Spironolactone is a significant microbial transformation product of the parent drug in wastewater environments. Over 90% of spiked spironolactone has been shown to be removed in a WWTP, along with its identified metabolites. researchgate.netnih.gov

Furthermore, specific microbial strains have been investigated for their ability to transform spironolactone and its derivatives. For instance, the microbial oxygenation of a spironolactone intermediate by the fungus Chaetomium cochloides has been shown to produce metabolites that retain the sulfur atom, similar to those found in human metabolism. nih.gov Another study demonstrated that Cunninghamella elegans can biotransform spironolactone into new hydroxyspironolactone compounds. google.com These studies highlight the potential of microbial systems to modify the structure of spironolactone, leading to various transformation products, including 7α-Thiomethyl Spironolactone.

Research on the Fate and Transport of Pharmaceutical Metabolites in Ecosystems

Once released into aquatic ecosystems, the fate and transport of pharmaceutical metabolites like 7α-Thiomethyl Spironolactone are governed by a complex interplay of physical, chemical, and biological processes. nih.govwhiterose.ac.uk These compounds are now considered ubiquitous pollutants in aquatic environments. whiterose.ac.ukresearchgate.net

Research into the behavior of pharmaceuticals and their metabolites (PTMs) demonstrates that their journey is not confined to the water column. nih.gov Partitioning between the aqueous phase and sediment is a key process influencing their distribution and potential exposure to benthic organisms. nih.gov The solid-water distribution coefficient (Kd) is used to estimate this partitioning, and studies have shown that these values can remain relatively stable throughout the year, suggesting continuous transport between water and sediment. nih.gov Spironolactone has been shown to be more prone to degradation in the water phase compared to the sediment environment. frontiersin.orgfrontiersin.org

Future Perspectives in the Academic Research of 7α Thiomethyl Spironolactone D7 Major

Integration with Omics Technologies for Systems-Level Metabolic Understanding

The future of understanding the complete metabolic profile and systemic effects of 7α-Thiomethyl Spironolactone-d7 lies in its integration with various "omics" technologies. A systems-level approach, combining genomics, proteomics, and metabolomics, can provide a holistic view of the drug's metabolic pathway and its influence on broader biological networks.

Pharmacogenomics research has already indicated that genetic variations, such as in the NR3C2 gene which encodes the target mineralocorticoid receptor, can influence the response to Spironolactone (B1682167). Future studies could utilize 7α-Thiomethyl Spironolactone-d7 to precisely investigate how these genetic differences affect the metabolism and clearance of this major metabolite, leading to more personalized therapeutic strategies.

Proteomics , the large-scale study of proteins, offers another promising avenue. Studies on Spironolactone have revealed its impact on various proteins and signaling pathways, including those involved in fibrosis and apoptosis. washu.eduresearchgate.net By employing 7α-Thiomethyl Spironolactone-d7 in proteomic workflows, researchers can meticulously track the downstream effects of this specific metabolite on protein expression and post-translational modifications, offering a clearer picture of its molecular mechanisms of action. For instance, proteomic analysis in clinical trials has identified proteins and pathways altered by Spironolactone, such as the caspase inhibitor CARD18 and multiple pathways involving collagens. washu.eduresearchgate.netnih.gov

Metabolomics studies will be crucial in mapping the metabolic fate of 7α-Thiomethyl Spironolactone-d7 and its impact on the broader metabolome. Research has already begun to use metabolomics to understand the adverse outcome pathways related to Spironolactone. bohrium.com The use of a stable isotope-labeled compound like 7α-Thiomethyl Spironolactone-d7 will be invaluable in these studies, allowing for the unambiguous tracing of the metabolite and its downstream products in complex biological samples.

The following table summarizes the potential applications of omics technologies in the study of 7α-Thiomethyl Spironolactone-d7:

Omics TechnologyPotential Application for 7α-Thiomethyl Spironolactone-d7 Research
Pharmacogenomics Investigating the influence of genetic variations on the metabolism and efficacy of the deuterated metabolite.
Proteomics Elucidating the specific impact of the metabolite on protein expression and signaling pathways.
Metabolomics Tracing the metabolic fate of the deuterated compound and its effect on the endogenous metabolome.
Transcriptomics Studying the effect of the metabolite on gene expression to understand its regulatory roles.

Development of Novel Microanalytical Techniques for Low-Volume Samples

A significant trend in analytical chemistry is the development of methods that require smaller sample volumes, which is particularly advantageous in preclinical and pediatric studies. Future research on 7α-Thiomethyl Spironolactone-d7 will benefit from and contribute to the advancement of novel microanalytical techniques.

Microfluidics , coupled with mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of steroid hormones in minute samples. nih.govhumanmetabolome.com These "lab-on-a-chip" systems can automate sample preparation and analysis, reducing solvent consumption and improving throughput. nih.gov The application of microfluidic devices for the extraction and quantification of 7α-Thiomethyl Spironolactone-d7 from low-volume samples, such as those obtained from microsampling, is a key area for future development.

Microsampling techniques , such as dried blood spot (DBS) and volumetric absorptive microsampling (VAMS), are becoming increasingly popular for pharmacokinetic studies due to their minimally invasive nature. researchgate.netnih.govnih.gov These methods are ideal for collecting small volumes of blood, which can then be analyzed for levels of 7α-Thiomethyl Spironolactone-d7. The development and validation of robust microsampling-based assays will be crucial for facilitating large-scale clinical and preclinical studies of this metabolite.

Furthermore, advanced sample preparation techniques, such as the use of derivatizing agents like Girard's Reagent P, can significantly enhance the sensitivity of mass spectrometric detection of Spironolactone and its metabolites in small sample volumes. ospfound.org Future research could focus on optimizing such derivatization strategies specifically for 7α-Thiomethyl Spironolactone-d7 to achieve even lower limits of detection.

The table below outlines key microanalytical techniques and their future applications for 7α-Thiomethyl Spironolactone-d7:

Microanalytical TechniqueFuture Application for 7α-Thiomethyl Spironolactone-d7
Microfluidics-LC-MS/MS Automated, high-throughput analysis from low-volume biological samples.
Dried Blood Spot (DBS) Minimally invasive sample collection for pharmacokinetic and metabolomic studies.
Volumetric Absorptive Microsampling (VAMS) Accurate and precise collection of fixed small blood volumes for quantitative analysis.
Advanced Derivatization Enhanced sensitivity and specificity in mass spectrometric detection from limited samples.

Expanding the Scope of Isotopic Labeling Beyond Quantification

While 7α-Thiomethyl Spironolactone-d7 is primarily used as an internal standard for the accurate quantification of its unlabeled counterpart, the future holds exciting possibilities for expanding the application of its isotopic label. The deuterium (B1214612) atoms can serve as powerful probes to investigate various biochemical and metabolic processes.

One key area is the study of metabolic flux . By administering 7α-Thiomethyl Spironolactone-d7, researchers can trace the rate of its formation from Spironolactone and its subsequent conversion into other metabolites. This provides a dynamic view of the metabolic pathways involved, which is not achievable with static concentration measurements alone.

Furthermore, the deuterium label can be used to investigate enzymatic reaction mechanisms . The kinetic isotope effect (KIE), a change in the reaction rate due to isotopic substitution, can provide valuable insights into the rate-limiting steps of enzymatic conversions. eur.nl Studying the KIE in the metabolism of 7α-Thiomethyl Spironolactone-d7 can help to elucidate the mechanisms of the enzymes responsible for its formation and clearance.

The following table details the expanded applications of isotopic labeling for 7α-Thiomethyl Spironolactone-d7:

Expanded ApplicationResearch Focus
Metabolic Flux Analysis Tracing the dynamic flow of the metabolite through metabolic pathways.
Enzymatic Mechanism Studies Investigating reaction mechanisms and rate-limiting steps through the kinetic isotope effect.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Precisely defining the ADME properties and therapeutic contribution of the metabolite.
Impurity Profiling Aiding in the identification and quantification of impurities in pharmaceutical formulations. nih.gov

Computational Chemistry and Molecular Modeling Approaches for Mechanistic Predictions

In silico methods are becoming indispensable tools in modern drug research, offering the potential to predict metabolic fate and biological activity, thereby reducing the need for extensive experimental work. The future academic research of 7α-Thiomethyl Spironolactone-d7 will undoubtedly be shaped by the application of computational chemistry and molecular modeling.

Quantum mechanics (QM) and machine learning (ML) models are increasingly being used to predict the sites and products of drug metabolism. humanmetabolome.comnih.gov These models can be applied to 7α-Thiomethyl Spironolactone-d7 to predict its potential further metabolism and to understand the electronic factors that govern its reactivity. By comparing the computational predictions for the deuterated and non-deuterated forms, researchers can gain insights into the kinetic isotope effect at a molecular level.

Molecular dynamics (MD) simulations can be employed to study the interaction of 7α-Thiomethyl Spironolactone-d7 with its biological targets, such as the mineralocorticoid receptor. These simulations can provide a detailed, atomistic view of the binding process and can help to explain how the deuterium labeling might subtly alter the binding affinity or kinetics.

Quantitative Systems Pharmacology (QSP) models offer a way to integrate in vitro data and in silico predictions to simulate the behavior of a drug and its metabolites in a whole-body context. frontiersin.org A QSP model incorporating 7α-Thiomethyl Spironolactone-d7 could be developed to predict its concentration-time profiles in different tissues and to explore the impact of genetic variations on its pharmacokinetics.

The table below summarizes the potential computational approaches for studying 7α-Thiomethyl Spironolactone-d7:

Computational ApproachResearch Application
Quantum Mechanics/Machine Learning Prediction of metabolic pathways and understanding of reactivity.
Molecular Dynamics Simulations Investigation of receptor binding and the influence of isotopic labeling.
Quantitative Systems Pharmacology (QSP) Whole-body pharmacokinetic modeling and simulation of inter-individual variability.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Relating the molecular structure of the metabolite to its biological activity and physicochemical properties. nih.gov

Collaborative Research Opportunities in Metabolomics and Environmental Chemistry

The complex nature of modern scientific challenges necessitates collaborative efforts that bridge different disciplines. The future research of 7α-Thiomethyl Spironolactone-d7 will be significantly enhanced through collaborations between researchers in metabolomics and environmental chemistry.

Collaborations in Metabolomics: Partnerships between academic research groups and pharmaceutical companies can accelerate the translation of basic research findings into clinical applications. humanmetabolome.com Joint projects focusing on the metabolomics of 7α-Thiomethyl Spironolactone-d7 can lead to the discovery of novel biomarkers for drug efficacy and toxicity, ultimately contributing to the development of more personalized and effective therapies. Such collaborations can also facilitate access to state-of-the-art analytical platforms and large patient cohorts. washu.edu

Environmental Chemistry and Ecotoxicology: The increasing presence of pharmaceuticals and their metabolites in the environment is a growing concern. nih.govresearchgate.netresearchgate.net Spironolactone and its metabolites have been detected in environmental water samples, and their potential ecological impact is an area of active investigation. researchgate.netnih.govfrontiersin.org Collaborative research between pharmaceutical scientists and environmental chemists is needed to:

Develop sensitive analytical methods for the detection of 7α-Thiomethyl Spironolactone-d7 in environmental matrices.

Investigate the environmental fate and degradation of this metabolite.

Assess its potential ecotoxicological effects on non-target organisms.

The use of a stable isotope-labeled compound like 7α-Thiomethyl Spironolactone-d7 can be particularly valuable in these environmental studies as a tracer to understand degradation pathways and bioaccumulation.

The following table highlights potential areas for collaborative research:

Collaborative AreaResearch Objectives
Metabolomics Biomarker discovery, personalized medicine, accelerated drug development.
Environmental Chemistry Development of detection methods, fate and transport studies, ecotoxicological risk assessment.
Analytical Chemistry Creation of new analytical workflows and standardization of methods for metabolite analysis. washu.edu
Toxicology In-depth investigation of the potential long-term toxicological effects of the metabolite.

Q & A

Q. What replication strategies are critical for validating the compound’s antifibrotic effects in preclinical models?

  • Methodological Answer : Adopt BLINDED experimental workflows where different labs replicate studies using identical protocols (dose, species, endpoints). Share raw data via repositories like Zenodo and perform inter-laboratory correlation analyses to confirm reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.